molecular formula C25H24N2OS B2862359 N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide CAS No. 919711-76-5

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide

Cat. No. B2862359
CAS RN: 919711-76-5
M. Wt: 400.54
InChI Key: RWQFUKHZYAARTR-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide” is a complex organic compound. It is derived from the indole group, which is a crucial structure in many natural and non-natural products of biological and pharmaceutical importance . The compound is likely to have unique properties due to the presence of the indole group and the diphenylpropanamide group .


Synthesis Analysis

The synthesis of such compounds often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the indole and diphenylpropanamide groups. The exact structure can be determined using techniques such as 1H-NMR, 13C-NMR, UV, IR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of the indole and diphenylpropanamide groups. The Fischer indolisation and indole N-alkylation reactions are robust, clean, high-yielding processes which generate minimal quantities of by-products or leftovers .

Scientific Research Applications

Antimicrobial Activities

Research by Chundawat et al. (2016) on the strategic synthesis of novel difluoromethylated 1-(1,3-diphenyl-1H-pyrazol-4-yl)-3,3-difluoro-1,3-dihydro-indol-2-ones, derived from similar indole compounds, demonstrated good antimicrobial activities against bacteria and fungi. This suggests that derivatives of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide could potentially be explored for antimicrobial applications due to the indole moiety's known efficacy in such contexts (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Drug Delivery Systems

Convertine et al. (2004) discussed the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, a process relevant to drug delivery systems. Given the structural similarity and potential for modification, this compound could be investigated for its utility in developing thermoresponsive polymers for controlled drug release (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

Synthesis of Complex Organic Molecules

Fuentes et al. (2015) utilized N-(arylsulfonyl)acrylamides in cyclization cascades via N-amidyl radicals to synthesize highly functionalized heterocyclic scaffolds. This research highlights the potential of using this compound in complex organic syntheses, particularly in constructing heterocyclic compounds with potential pharmaceutical applications (Fuentes, Kong, Fernández-Sánchez, Merino, & Nevado, 2015).

Future Directions

The future directions for research on “N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide” could involve further exploration of its synthesis, properties, and potential applications. Given the biological importance of indole derivatives, this compound could be of interest in pharmaceutical research .

properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c28-25(26-15-16-29-24-18-27-23-14-8-7-13-21(23)24)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,22,27H,15-17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQFUKHZYAARTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCSC2=CNC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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